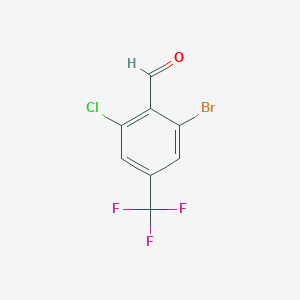
2-Bromo-6-chloro-4-(trifluoromethyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-chloro-4-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H3BrClF3O. It is a derivative of benzaldehyde, featuring bromine, chlorine, and trifluoromethyl substituents on the benzene ring.
Mecanismo De Acción
Target of Action
The primary targets of 2-Bromo-6-chloro-4-(trifluoromethyl)benzaldehyde are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
The mode of action of This compound It’s possible that it may interact with its targets via a free radical reaction . More research is needed to confirm this and to understand the specifics of these interactions .
Biochemical Pathways
The biochemical pathways affected by This compound Given its potential free radical mechanism of action, it may be involved in pathways related to oxidative stress .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Its molecular weight is 287.46, which is within the range generally favorable for oral bioavailability .
Result of Action
The molecular and cellular effects of This compound ’s action are currently unknown. Given its potential free radical mechanism of action, it may induce oxidative stress in cells . More research is needed to confirm this and to understand the full range of its effects .
Action Environment
The action, efficacy, and stability of This compound may be influenced by various environmental factors. For instance, its stability could be affected by temperature and light . Additionally, its efficacy could potentially be influenced by the pH of its environment . More research is needed to understand these influences in detail .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chloro-4-(trifluoromethyl)benzaldehyde typically involves the bromination and chlorination of a suitable benzaldehyde precursor, followed by the introduction of the trifluoromethyl group. One common method involves the following steps:
Bromination: The starting material, such as 4-(trifluoromethyl)benzaldehyde, is brominated using bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3).
Chlorination: The brominated intermediate is then chlorinated using chlorine (Cl2) or a chlorinating agent like sulfuryl chloride (SO2Cl2) under controlled conditions.
Purification: The final product is purified through recrystallization or column chromatography to obtain high purity this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-6-chloro-4-(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., NaOH) can replace the halogens.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can convert the aldehyde to a carboxylic acid.
Major Products
Substitution: Products include substituted benzaldehydes with different functional groups.
Oxidation: The major product is 2-Bromo-6-chloro-4-(trifluoromethyl)benzoic acid.
Reduction: The major product is 2-Bromo-6-chloro-4-(trifluoromethyl)benzyl alcohol.
Aplicaciones Científicas De Investigación
2-Bromo-6-chloro-4-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique substituents.
Medicine: It serves as a building block for the development of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-chloro-6-(trifluoromethyl)aniline: Similar structure but with an amine group instead of an aldehyde.
2-Bromo-6-methyl-4-(trifluoromethyl)benzaldehyde: Similar structure but with a methyl group instead of a chlorine atom.
4-Bromo-2-(trifluoromethyl)benzaldehyde: Similar structure but with only one halogen substituent.
Uniqueness
2-Bromo-6-chloro-4-(trifluoromethyl)benzaldehyde is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and specific binding interactions, making it valuable in various research and industrial applications .
Propiedades
IUPAC Name |
2-bromo-6-chloro-4-(trifluoromethyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClF3O/c9-6-1-4(8(11,12)13)2-7(10)5(6)3-14/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZMNFUCJMHOPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C=O)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
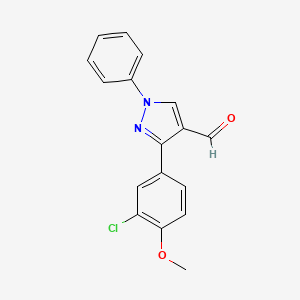
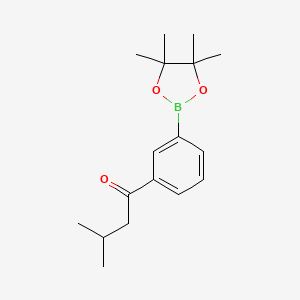
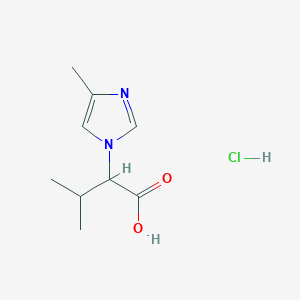

![N-(3-chlorophenyl)-4-[4-(2-ethoxyphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2599718.png)
![2-chloro-6-fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2599719.png)
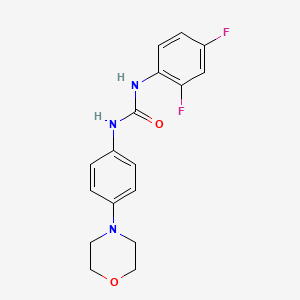


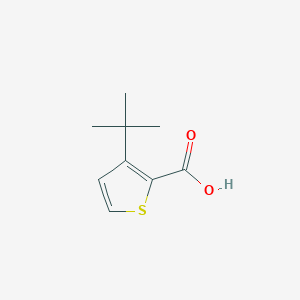

![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2599726.png)
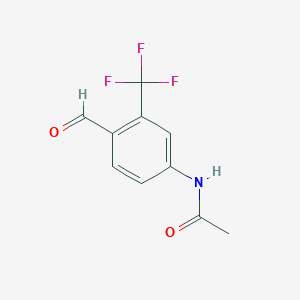
![N-(3-chloro-4-methylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2599731.png)
